molecular formula C8H12ClNO B1292865 (R)-3-(1-Aminoethyl)phenol hydrochloride CAS No. 856563-08-1

(R)-3-(1-Aminoethyl)phenol hydrochloride

Cat. No.: B1292865
CAS No.: 856563-08-1
M. Wt: 173.64 g/mol
InChI Key: INBKHDKLDOGKKN-UHFFFAOYSA-N
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Description

®-3-(1-Aminoethyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is a phenolic compound, meaning it contains a hydroxyl group attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Aminoethyl)phenol hydrochloride typically involves the nucleophilic aromatic substitution of an aryl halide with an amine. This reaction requires specific conditions, such as the presence of a strong base and an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of ®-3-(1-Aminoethyl)phenol hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: ®-3-(1-Aminoethyl)phenol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-3-(1-Aminoethyl)phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: ®-3-(1-Aminoethyl)phenol hydrochloride is unique due to its chiral nature and the presence of an aminoethyl group. This structural feature imparts specific chemical and biological properties that distinguish it from other phenolic compounds. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development .

Biological Activity

(R)-3-(1-Aminoethyl)phenol hydrochloride, with the CAS Number 856563-08-1, is a chiral compound that has garnered attention for its potential biological activities. This compound is a derivative of phenol and has been investigated for various pharmacological properties, including its role as a neurotransmitter modulator and its potential applications in treating neurological disorders.

Structure and Composition

  • Molecular Formula: C9H12ClN
  • Molecular Weight: 173.65 g/mol
  • Canonical SMILES: CC@HCl

Physical Properties

PropertyValue
Melting Point200-202 °C
SolubilitySoluble in water
pH4.5-6.5

This compound primarily acts as a selective modulator of neurotransmitter systems. Its mechanism involves:

  • Inhibition of Monoamine Oxidase (MAO): This enzyme is responsible for the breakdown of monoamines, such as serotonin and dopamine. Inhibition can lead to increased levels of these neurotransmitters, potentially improving mood and cognitive functions.
  • Receptor Interaction: The compound shows affinity for adrenergic and serotonin receptors, contributing to its psychoactive effects.

Pharmacological Effects

  • Antidepressant Activity:
    • Studies have indicated that this compound exhibits significant antidepressant-like effects in animal models. The compound's ability to enhance serotonin levels correlates with reduced depressive symptoms.
  • Neuroprotective Effects:
    • Research has demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties:
    • Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis.

Study 1: Antidepressant Effects in Rodent Models

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using the forced swim test and tail suspension test in rodents. The results showed a statistically significant decrease in immobility time, indicating antidepressant activity comparable to established SSRIs .

Study 2: Neuroprotection Against Oxidative Stress

In vitro studies demonstrated that this compound protects SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death by approximately 40% compared to untreated controls .

Study 3: Anti-inflammatory Mechanism

Research conducted on RAW264.7 macrophages revealed that treatment with this compound significantly decreased the production of TNF-alpha and IL-6 upon lipopolysaccharide stimulation, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundMechanism of ActionBiological Activity
(S)-3-(1-Aminoethyl)phenolSimilar MAO inhibitionModerate antidepressant activity
PhenylethylamineDirectly stimulates adrenergic receptorsStimulant effects
L-TyrosinePrecursor to neurotransmittersEnhances cognitive performance

Properties

IUPAC Name

3-[(1R)-1-aminoethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKHDKLDOGKKN-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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